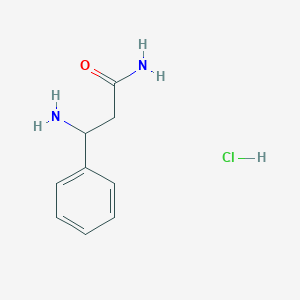
3-Amino-3-phenylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-phenylpropanamide hydrochloride is a chemical compound with a molecular weight of 200.67 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is (S)-3-amino-3-phenylpropanamide hydrochloride . The InChI code is 1S/C9H12N2O.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 200.67 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Immunological Research
3-Amino-3-phenylpropanamide hydrochloride and related compounds have been studied for their immunosuppressive activity. Research has shown that certain derivatives, such as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, demonstrate significant immunosuppressive effects, making them potential candidates for organ transplantation drugs (Kiuchi et al., 2000).
Anticancer Research
In the realm of cancer research, functionalized amino acid derivatives of this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain compounds have shown promising cytotoxicity in ovarian and oral cancers, suggesting their potential as templates for designing new anticancer agents (Kumar et al., 2009).
Computational Peptidology
Computational studies have utilized this compound derivatives to analyze the molecular properties and structures of antifungal tripeptides. These studies aid in predicting the bioactivity and designing effective antifungal drugs (Flores-Holguín et al., 2019).
Polymer Chemistry
This compound has also found applications in polymer chemistry. Studies have explored the synthesis of aromatic polyamides and polyimides using derivatives of this compound, contributing to the development of materials with desirable thermal and mechanical properties (Yang & Lin, 1995).
Plant Sciences
In plant sciences, studies have looked into the biosynthesis and regulation of phenylpropanoids, derived from aromatic amino acids like this compound. These compounds are crucial in plant development and defense mechanisms, and also possess beneficial biological activities for human health (Deng & Lu, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Similar compounds such as memantine, an n-methyl-d-aspartate (nmda) receptor antagonist , and Phenylpropanolamine, which acts directly on alpha- and beta-adrenergic receptors , suggest that 3-Amino-3-phenylpropanamide hydrochloride may interact with similar targets.
Mode of Action
For instance, Memantine blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .
Biochemical Pathways
If it acts similarly to memantine, it could potentially affect pathways related to glutamate signaling .
Result of Action
If it acts similarly to memantine, it could potentially reduce neuronal excitability and excessive stimulation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
3-amino-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPHHKOHQJYZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30066-26-3 |
Source


|
| Record name | 3-amino-3-phenylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2962407.png)
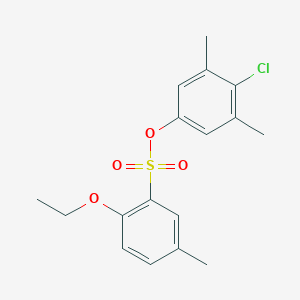
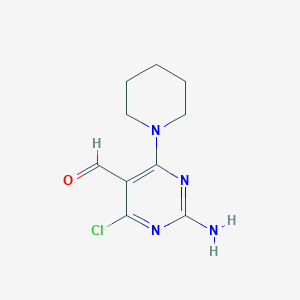
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B2962412.png)
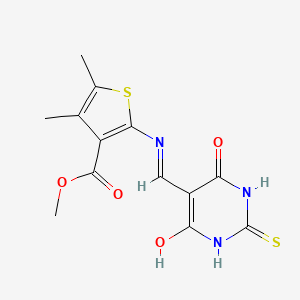
![6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2962416.png)
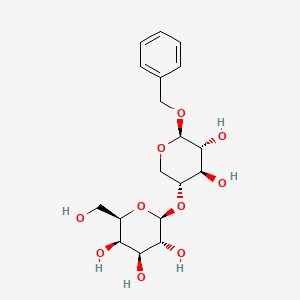

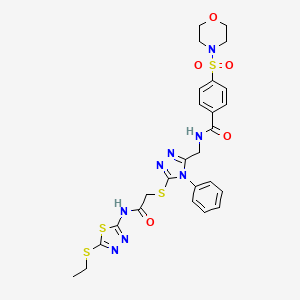
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)
![3-(2-fluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2962423.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylcyclohexanamine](/img/structure/B2962424.png)
![N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2962425.png)